N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the mesitylsulfonyl group: This step involves the sulfonylation of the oxazolidine intermediate using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the oxalamide moiety: The final step involves the reaction of the sulfonylated oxazolidine with oxalyl chloride and a suitable amine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2,2-dimethoxyethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the mesitylsulfonyl group, which may result in different reactivity and biological activity.
N1-(2,2-dimethoxyethyl)-N2-((3-(tosyl)oxazolidin-2-yl)methyl)oxalamide: Contains a tosyl group instead of a mesitylsulfonyl group, which may affect its chemical properties and applications.
Uniqueness
The presence of the mesitylsulfonyl group in N1-(2,2-dimethoxyethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O7S/c1-12-8-13(2)17(14(3)9-12)30(25,26)22-6-7-29-15(22)10-20-18(23)19(24)21-11-16(27-4)28-5/h8-9,15-16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAQOSTCGHIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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